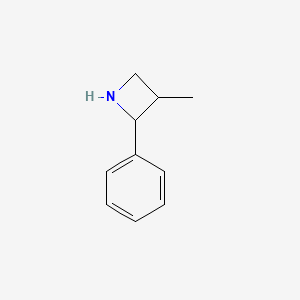

3-Methyl-2-phenylazetidine

Description

Structural Peculiarities and Chemical Significance of Four-Membered Nitrogen Heterocycles

Four-membered nitrogen heterocycles, such as azetidines and their unsaturated counterparts, azetines, are a class of compounds with distinct structural features. numberanalytics.comresearchgate.net Unlike their five- and six-membered ring analogs like pyrrolidine (B122466) and piperidine, the bond angles in the azetidine (B1206935) ring are significantly compressed from the ideal tetrahedral angle, leading to considerable angle and torsional strain. researchgate.net This inherent strain makes the ring susceptible to opening reactions, a property that is synthetically useful. arkat-usa.org

The presence of a nitrogen atom within the four-membered ring introduces polarity and a site for hydrogen bonding, which is of great importance in medicinal chemistry for interactions with biological targets. nih.gov Azetidines are considered privileged scaffolds in drug discovery due to their ability to impart desirable physicochemical properties, such as improved metabolic stability and ligand efficiency, when incorporated into larger molecules. researchgate.netambeed.com

Theoretical Framework of Ring Strain in Azetidine Systems and its Impact on Reactivity

The reactivity of azetidines is fundamentally driven by their ring strain, which is estimated to be approximately 25.2-25.4 kcal/mol. researchgate.netrsc.org This value is intermediate between the highly reactive and less stable three-membered aziridines (around 26.7-27.7 kcal/mol) and the relatively unreactive five-membered pyrrolidines (around 5.8 kcal/mol). researchgate.netrsc.org This balance means that azetidines are stable enough for handling and isolation but can be selectively activated to undergo ring-opening reactions under appropriate conditions. rsc.orgrsc.org

The strain energy makes the C-N and C-C bonds of the azetidine ring weaker and more susceptible to cleavage. Ring-opening reactions can be initiated by nucleophiles, electrophiles, or under acidic conditions, often proceeding with high regioselectivity depending on the substitution pattern on the ring. nih.govmagtech.com.cn For instance, in the presence of an acid, the nitrogen atom is protonated, forming an azetidinium ion, which is then highly susceptible to nucleophilic attack, leading to ring cleavage. magtech.com.cnresearchgate.net This reactivity is a key feature exploited in the synthetic utility of azetidines.

The Role of Substituted Azetidines in Contemporary Organic Synthesis and Drug Discovery

Substituted azetidines are crucial building blocks in modern organic synthesis and are increasingly found in pharmaceuticals. chemrxiv.orgacs.org The azetidine ring serves as a rigid scaffold that can precisely orient substituents in three-dimensional space, which is advantageous for optimizing interactions with biological targets. researchgate.net A number of approved drugs and clinical candidates contain the azetidine motif, highlighting its importance in medicinal chemistry. rsc.orgnih.gov

The synthesis of functionalized azetidines is an active area of research, with various methods being developed, including intramolecular cyclizations, ring expansions of aziridines, and [2+2] cycloaddition reactions. rsc.orgnih.govchemrxiv.orgacs.orgrsc.org These synthetic strategies allow for the creation of a diverse range of substituted azetidines that can be used to explore structure-activity relationships in drug discovery programs. nih.gov For example, the incorporation of azetidine moieties has been shown to improve the pharmacokinetic profiles of drug candidates. smolecule.com

Stereochemical Implications for 3-Methyl-2-phenylazetidine and its Analogues

The compound this compound possesses two stereocenters at the C2 and C3 positions of the azetidine ring. This gives rise to the possibility of four stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). These stereoisomers can be grouped into two pairs of enantiomers, which are diastereomers of each other (the cis and trans isomers).

The relative stereochemistry (cis or trans) of the substituents significantly influences the conformation of the azetidine ring and, consequently, its physical and chemical properties. The synthesis of 2,3-disubstituted azetidines can be designed to be diastereoselective, yielding predominantly either the cis or trans isomer. For instance, stereoselective syntheses of cis-2,3-disubstituted azetidines have been achieved through methods like diastereoselective hydrozirconation. rsc.org The configurational assignment of these isomers is often determined using NMR spectroscopy, where the coupling constants between the protons at C2 and C3 can differentiate between the cis and trans relationship of the substituents. sciforum.net

The nucleophilic ring-opening of such substituted azetidines is also highly dependent on stereochemistry. For example, the ring opening of 2-phenyl substituted 3-azetidinols proceeds with cleavage of the N-C2 bond, often with inversion of configuration at the C2 position. researchgate.net The specific stereoisomer of this compound used in a synthetic or biological context is therefore of critical importance, as different isomers can exhibit distinct reactivity and biological activity. The synthesis of specific stereoisomers, such as (2R,3R)-3-Methyl-2-phenylazetidine hydrochloride, has been documented, indicating the accessibility of enantiomerically pure forms of this compound. bldpharm.com

Interactive Data Table: Stereoisomers of this compound

| Stereoisomer | Relative Stereochemistry | Chirality |

| (2R,3R)-3-Methyl-2-phenylazetidine | trans | Enantiomer of (2S,3S) |

| (2S,3S)-3-Methyl-2-phenylazetidine | trans | Enantiomer of (2R,3R) |

| (2R,3S)-3-Methyl-2-phenylazetidine | cis | Enantiomer of (2S,3R) |

| (2S,3R)-3-Methyl-2-phenylazetidine | cis | Enantiomer of (2S,3R) |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methyl-2-phenylazetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-8-7-11-10(8)9-5-3-2-4-6-9/h2-6,8,10-11H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADXUADGJFQCUSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354958-21-6 | |

| Record name | 3-methyl-2-phenylazetidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Methyl 2 Phenylazetidine and Stereoisomers

Strategies for the Construction of the Azetidine (B1206935) Core

The synthesis of the azetidine ring, a saturated four-membered azaheterocycle, is a significant challenge in organic chemistry due to the ring strain involved. clockss.orgrsc.org Nevertheless, its importance as a building block in natural products and pharmaceuticals has spurred the creation of diverse and efficient synthetic routes. magtech.com.cn These strategies can be broadly categorized into methods that form the ring through intramolecular cyclization, those that achieve the scaffold via ring contraction or expansion, and those that build the core using cycloaddition reactions.

Intramolecular Cyclization Protocols

Intramolecular cyclization is a cornerstone of azetidine synthesis, typically involving the formation of a carbon-nitrogen bond to close the four-membered ring. These protocols often start with a linear precursor containing the requisite atoms and functional groups positioned for cyclization.

The most classical and direct approach to the azetidine ring is through the intramolecular nucleophilic substitution of a leaving group at the γ-position of an amine. researchgate.net This method relies on the cyclization of 1,3-amino derivatives such as γ-amino alcohols or γ-haloamines. researchgate.net For instance, the treatment of a γ-amino alcohol with thionyl chloride can generate the corresponding γ-chloroamine, which subsequently undergoes base-induced ring closure to form the azetidine. rsc.org The electron-withdrawing nature of substituents can impact the nucleophilicity of the nitrogen atom, sometimes necessitating the use of strong bases like Lithium bis(trimethylsilyl)amide (LiHMDS) to facilitate the cyclization. rsc.org Another variation of this approach is the iodocyclization of homoallyl amines, which yields functionalized 2-(iodomethyl)azetidine derivatives. rsc.org

Table 1: Examples of C-N Bond Forming Cyclizations for Azetidine Synthesis

| Starting Material | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| γ-amino alcohol | 1. SOCl₂, CH₂Cl₂; 2. LiHMDS, THF, reflux | Substituted azetidine | rsc.org |

| Homoallyl amine | I₂, NaHCO₃, Acetonitrile, rt | 2-(Iodomethyl)azetidine | rsc.org |

| 1,3-Propanediol derivative | In situ bis-triflate formation, primary amine | 1,3-Disubstituted azetidine | organic-chemistry.org |

These methods provide reliable access to the azetidine core, with the substitution pattern on the final product being determined by the initial linear precursor.

Modern synthetic chemistry has seen the emergence of powerful methods that form C-N bonds through the direct amination of C-H bonds, bypassing the need for pre-functionalized substrates like haloamines or alcohols. Palladium catalysis has been particularly effective in this regard for synthesizing azetidines. acs.org An efficient method involves the intramolecular amination of unactivated C(sp³)–H and C(sp²)-H bonds at the γ-position of an amine substrate. organic-chemistry.org In these reactions, a directing group, such as picolinamide (PA), is often employed to position the metal catalyst in proximity to the targeted C-H bond. acs.org

One notable system reported by Gaunt and co-workers utilizes a palladium(II) catalyst for the intramolecular γ-C(sp³)–H amination. rsc.org The mechanism is proposed to involve a key step of reductive elimination from an alkyl–Pd(IV) intermediate, which is generated using an oxidant like benziodoxole tosylate in the presence of a silver salt additive. rsc.org This process generates an octahedral Pd(IV) species, which then undergoes cyclization to form the azetidine ring. rsc.org These methods are valued for their efficiency, often requiring low catalyst loadings and utilizing inexpensive reagents under convenient operating conditions. organic-chemistry.orgacs.org

Table 2: Metal-Catalyzed Intramolecular C-H Amination for Azetidine Synthesis

| Catalyst System | Substrate Type | Key Features | Reference |

|---|---|---|---|

| Pd(OAc)₂ / Oxidant | Picolinamide (PA) protected amines | Amination of unactivated γ-C(sp³)-H bonds | organic-chemistry.orgacs.org |

| Palladium(II) / Benziodoxole tosylate / AgOAc | Amine with cleavable directing group | Reductive elimination from a Pd(IV) intermediate | rsc.org |

A novel strategy for azetidine synthesis involves the intramolecular amination of organoboronates. This method provides access to azetidines, as well as larger pyrrolidine (B122466) and piperidine rings, through a unique mechanistic pathway. organic-chemistry.org The key step is a 1,2-metalate shift of an aminoboron "ate" complex. organic-chemistry.org In this process, a nitrogen nucleophile is tethered to an organoboronate. The addition of a base promotes the formation of a tetracoordinate boron "ate" complex. Subsequent rearrangement involving migration of the alkyl group from boron to nitrogen with concomitant displacement of a leaving group on the nitrogen atom results in the formation of the C-N bond and the azetidine ring. This approach is notable for its mild conditions and the versatility afforded by the stability and functional group tolerance of organoboronates.

Ring Contraction and Expansion Strategies for Azetidine Scaffolds

Alternative to building the ring from a linear precursor, the azetidine core can be accessed by chemically altering the size of a pre-existing ring system.

Ring Contraction: This strategy involves the conversion of a more readily available five-membered ring, such as a pyrrolidinone, into a four-membered azetidine. A robust one-pot method involves the nucleophilic addition to an α-bromo N-sulfonylpyrrolidinone, which triggers a ring contraction to yield an α-carbonylated N-sulfonylazetidine. rsc.orgorganic-chemistry.org This reaction can incorporate various nucleophiles, including alcohols and phenols, directly into the final azetidine product. organic-chemistry.org

Ring Expansion: The expansion of three-membered rings, particularly aziridines, is a common and effective route to azetidines. magtech.com.cnresearchgate.net For example, the thermal isomerization of certain substituted aziridines can lead to the thermodynamically more stable azetidine. rsc.org Another well-established method is the reaction of N-sulfonylaziridines with dimethylsulfoxonium methylide. This one-pot reaction, often accelerated by microwave irradiation, provides a simple and efficient synthesis of 1-arenesulfonylazetidines. organic-chemistry.org

Cycloaddition Reactions Leading to Azetidines

Cycloaddition reactions represent one of the most direct and atom-economical methods for constructing the azetidine core, as they form two new bonds in a single step. nih.gov

The aza Paternò–Büchi reaction , a [2+2] photocycloaddition between an imine and an alkene, is a powerful tool for this purpose. nih.govnih.gov This reaction can be mediated by visible light using a photocatalyst, which activates an alkene to its triplet state via energy transfer. nih.govchemrxiv.org The excited alkene then reacts with a ground-state imine to form the four-membered azetidine ring. nih.gov This approach is characterized by its mild conditions and operational simplicity. chemrxiv.org Recent advancements have utilized precursors like 2-isoxazoline-3-carboxylates, which act as imine surrogates in visible-light-promoted aza-Paternò-Büchi reactions with various alkenes. rsc.org

Another important cycloaddition is the Staudinger synthesis , which is a [2+2] cycloaddition between a ketene and an imine. mdpi.com This reaction is a highly general method for accessing 2-azetidinones (β-lactams). mdpi.com While the direct product is not an azetidine, β-lactams are exceptionally useful precursors. The subsequent reduction of the β-lactam carbonyl group, often with reagents like diisobutylaluminium hydride (DIBAL-H) or chloroalanes, is a very common and convenient method for preparing the corresponding saturated azetidine ring. clockss.orgrsc.org

Other cycloaddition strategies, such as [3+1] cycloadditions between imido-sulfur ylides and enoldiazoacetates under copper catalysis, have also been developed to access azetine intermediates, which can then be reduced to azetidines. nih.gov

Table 3: Cycloaddition Strategies for Azetidine Core Synthesis

| Reaction Name | Reactants | Key Features | Product | Reference |

|---|---|---|---|---|

| Aza Paternò–Büchi | Imine + Alkene | Photochemical [2+2] cycloaddition; can be catalyzed by visible light | Azetidine | nih.govnih.govchemrxiv.org |

| Staudinger Synthesis | Ketene + Imine | [2+2] cycloaddition | 2-Azetidinone (β-lactam) | mdpi.com |

Formal [2+2] Cycloadditions (e.g., Iodine-mediated approaches)

Formal [2+2] cycloadditions represent a powerful strategy for the construction of four-membered rings. While various catalytic systems have been explored, iodine-mediated approaches have emerged as a noteworthy method. Molecular iodine can act as a catalyst, potentially facilitating the reaction between imines and alkenes to form the azetidine ring. This can occur through the generation of a radical intermediate. preprints.org For instance, a plausible mechanism involves the generation of an iodine radical from molecular iodine, which then interacts with a reactant to initiate the cycloaddition cascade. preprints.org

In a proposed pathway relevant to azetidine synthesis, an iodine radical could be generated by oxygen or light. preprints.org This radical could then engage with the starting materials, leading to the formation of the critical C-C and C-N bonds of the azetidine ring in a stepwise manner. While direct examples for 3-methyl-2-phenylazetidine are specific, the general principle has been applied to the synthesis of other heterocyclic systems, suggesting its potential applicability.

Table 1: Key Features of Iodine-Mediated Cycloaddition

| Feature | Description |

| Catalyst | Molecular Iodine (I₂) |

| Conditions | Generally mild, can be promoted by light or oxygen |

| Mechanism | Believed to proceed through radical intermediates |

| Application | Synthesis of various substituted heterocyclic compounds |

Photochemical [2+2] Cycloadditions of Imines and Olefins

The photochemical [2+2] cycloaddition between an imine and an alkene, known as the aza Paternò-Büchi reaction, is a direct and efficient method for synthesizing functionalized azetidines. nih.gov This reaction involves the UV light-induced excitation of an imine, which then undergoes a cycloaddition with an alkene. nih.gov It is considered one of the most effective ways to rapidly assemble the strained four-membered azetidine ring, often with high regio- and stereoselectivity. nih.gov

Historically, the application of the aza Paternò-Büchi reaction has faced limitations due to competing side reactions of the excited imine, such as E/Z isomerization. nih.gov To overcome this, many successful examples have utilized cyclic imines to prevent this undesired relaxation pathway. nih.gov However, recent advancements have expanded the scope to include acyclic imines and non-activated alkenes, which were previously challenging substrates. researchgate.net

Recent breakthroughs include the use of visible-light photocatalysis, which offers milder reaction conditions. researchgate.netdigitellinc.com For example, triplet energy transfer from a visible-light photocatalyst can activate substrates like 2-isoxazoline carboxylates to react with a wide range of alkenes, yielding azetidine products. researchgate.netdigitellinc.com Another strategy employs copper(I) catalysts that form a complex with the olefin, which, upon photoexcitation, engages with an imine to form the azetidine. researchgate.net These modern approaches have overcome some of the long-standing challenges and broadened the synthetic utility of this cycloaddition for creating diverse azetidine structures. nih.govresearchgate.net

Table 2: Comparison of Photochemical [2+2] Cycloaddition Methods

| Method | Activating Light | Substrate Scope | Key Features |

| Direct UV Irradiation | Ultraviolet (UV) | Often requires cyclic imines or activated alkenes | Prone to side reactions like E/Z isomerization nih.gov |

| Visible-Light Photocatalysis | Visible Light | Broader scope, including unactivated alkenes researchgate.netdigitellinc.com | Milder conditions, utilizes photocatalysts (e.g., Iridium-based) digitellinc.com |

| Copper(I) Catalysis | UV Light | Acyclic imines and non-activated alkenes researchgate.net | Forms a photoexcited catalyst-olefin complex researchgate.net |

Ring-Opening and Rearrangement Reactions as Synthetic Routes

Strain-Release Functionalization of Bicyclic Azetidine Precursors

The inherent ring strain of bicyclic systems, such as 1-azabicyclo[1.1.0]butanes, can be harnessed as a driving force for the synthesis of functionalized azetidines. rsc.orgchemrxiv.orgnih.gov This strain-release strategy allows for the selective formation of substituted azetidines by reacting the bicyclic precursor with various nucleophiles and electrophiles. rsc.orgnih.gov

In this approach, nucleophilic organometallic reagents can add to in situ generated azabicyclobutanes, leading to the selective formation of 3-substituted azetidine intermediates. rsc.orgchemrxiv.org This process effectively functionalizes the C3 position of the azetidine ring. Furthermore, this strategy can be extended to one-pot procedures for the N-functionalization of the resulting azetidine, for example, through SNAr reactions or Buchwald-Hartwig couplings. rsc.org This methodology has been applied to the modular synthesis of diverse azetidine libraries and has demonstrated its utility in the synthesis of pharmaceutical targets. nih.gov A photocatalytic radical strategy has also been developed, where radical intermediates are intercepted by azabicyclo[1.1.0]butanes in a radical strain-release process, providing access to difunctionalized azetidines in a single step. unife.it

Rearrangement Reactions of Epoxide Derivatives for Azetidine Synthesis

The synthesis of azetidines can be achieved through the rearrangement of epoxy amines. nih.govfrontiersin.org Specifically, the intramolecular aminolysis of 3,4-epoxy amines presents a viable route for constructing the azetidine ring. nih.govfrontiersin.org This cyclization reaction involves a nucleophilic attack by the amine onto one of the epoxide carbons.

The regioselectivity of the epoxide ring-opening is a critical factor and can be controlled by catalysts. For instance, Lewis acids like Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃) have been shown to catalyze the intramolecular aminolysis of cis-3,4-epoxy amines, promoting a C3-selective attack to afford the desired azetidine derivative in high yield. nih.gov This method is an alternative to traditional routes that often rely on intramolecular SN2 reactions of substrates with leaving groups like halogens or mesylates. nih.gov The resulting azetidines often contain a hydroxyl group, which serves as a useful handle for further synthetic modifications. nih.govfrontiersin.org

Table 3: Azetidine Synthesis from Epoxide Rearrangement

| Starting Material | Catalyst | Key Transformation | Product Feature |

| cis-3,4-epoxy amine | La(OTf)₃ | C3-selective intramolecular aminolysis nih.gov | 3-hydroxyazetidine derivative |

| Chiral oxirane derivatives | Superbases | Stereoselective rearrangement | Chiral azetidine derivatives researchgate.net |

Stereoselective Synthesis of this compound

Chiral Auxiliary-Controlled Synthesis

Chiral auxiliaries are powerful tools for controlling the stereochemical outcome of a reaction, enabling the synthesis of enantiomerically pure compounds. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the formation of a new stereocenter. wikipedia.org After the desired transformation, the auxiliary can be removed and often recovered for reuse. wikipedia.org

In the context of synthesizing stereoisomers of this compound, a chiral auxiliary can be attached to a precursor molecule. For example, oxazolidinones, popularized by David Evans, are commonly used auxiliaries. wikipedia.org An N-acylated oxazolidinone can be selectively enolized and then reacted with an electrophile, with the bulky substituents on the auxiliary effectively shielding one face of the enolate, leading to a highly diastereoselective alkylation. wikipedia.org

This principle can be applied to azetidine synthesis. For instance, (S)-1-phenylethylamine can serve as both a chiral auxiliary and a nitrogen source in the synthesis of enantiomerically pure azetidine-2,4-dicarboxylic acids. rsc.org The stereochemistry of the auxiliary directs the cyclization process, and subsequent removal of the 1-phenylethyl group yields the enantiomerically enriched azetidine. Similarly, other auxiliaries like camphorsultam or pseudoephedrine can be employed to control the stereochemistry of reactions that form the azetidine ring or introduce substituents onto it. wikipedia.org

Table 4: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Application | Mechanism of Control |

| Oxazolidinones | Asymmetric alkylations, aldol reactions wikipedia.org | Steric hindrance directs incoming electrophiles wikipedia.org |

| Camphorsultam | Asymmetric Diels-Alder, alkylations | Steric shielding of one face of the reactant |

| (S)-1-Phenylethylamine | Asymmetric cyclizations | Serves as a chiral nitrogen source and controller rsc.org |

| Pseudoephedrine | Asymmetric alkylations | Forms a chiral enolate intermediate |

Chiral Pool-Based Approaches

The chiral pool approach leverages naturally occurring, enantiomerically pure compounds as starting materials to impart chirality to the target molecule. mdpi.com α-Amino acids are particularly valuable in this regard, serving as versatile chiral building blocks for the synthesis of complex nitrogen-containing heterocycles. mdpi.comresearchgate.net

In the context of azetidine synthesis, proteinogenic α-amino acids can be chemically modified to construct the four-membered ring while retaining the original stereocenter. researchgate.net For instance, natural amino acids can serve as precursors for chiral azetidin-3-ones, although this can limit the accessible substrate scope and stereochemical configurations. nih.gov The general strategy involves using the amino and carboxylic acid functional groups for ring formation and chain elongation. researchgate.net While a direct synthesis of this compound from a specific amino acid is not prominently detailed, the principle involves selecting an amino acid with a side chain that can be elaborated to form the methyl group at the C3 position, while the phenyl group at C2 is introduced through other reactions. This substrate-controlled approach is a powerful tool for establishing key stereocenters in optically active compounds. mdpi.com

Asymmetric Catalytic Strategies in Azetidine Formation

Asymmetric catalysis is a powerful strategy for generating chiral compounds with high efficiency and enantioselectivity from achiral starting materials. ethz.ch These methods utilize minute amounts of a chiral catalyst to control the stereochemical outcome of the reaction.

Asymmetric hydrogenation is a well-established method for introducing chirality by the reduction of unsaturated bonds like C=C, C=O, and C=N. ethz.ch In the synthesis of chiral azetidines, this can be applied to the reduction of a corresponding azetine precursor. The success of these reactions often depends on a directing functional group close to the double bond that can coordinate to the chiral metal catalyst, anchoring the substrate to achieve facial selectivity. ethz.ch

Catalysts based on iridium, rhodium, and ruthenium with chiral phosphine ligands are commonly employed. ethz.ch For example, a cationic Iridium(III)H catalyst featuring a P-stereogenic MaxPHOX ligand has been developed for the direct asymmetric hydrogenation of N-alkyl imines, achieving high enantioselectivity under mild conditions. organic-chemistry.org While direct application to a 3-methyl-2-phenylazetine is specific, the principle of reducing the C=N bond of a suitable precursor using a chiral catalyst represents a viable route to enantiomerically enriched 2,3-disubstituted azetidines. The choice of metal, ligand, and reaction conditions is crucial for achieving high conversion and enantiomeric excess (ee). ethz.chresearchgate.net

Metal-catalyzed reactions are pivotal in constructing the strained azetidine ring with high stereocontrol. A notable example is the copper-catalyzed asymmetric boryl allylation of azetines. This method allows for the direct difunctionalization of the azetine ring, installing both a boryl and an allyl group across the double bond while creating two new stereogenic centers. acs.org This reaction provides a versatile entry into chiral 2,3-disubstituted azetidines, which were previously difficult to access. acs.org The reaction proceeds via a Cu(I)/bisphosphine complex, which undergoes migratory insertion into the C=C bond of the azetine, with the syn-addition mechanism governing the diastereoselectivity. acs.org

Another approach involves the photo-induced copper-catalyzed radical annulation of aliphatic amines with alkynes. researchgate.net This method forms densely substituted azetidines through a [3+1] radical cascade cyclization. researchgate.netnih.gov The process involves the formation of an α-aminoalkyl radical, which adds to an alkyne to generate a vinyl radical. This intermediate then undergoes a tandem 1,5-hydrogen atom transfer (HAT) and a 4-exo-trig cyclization to furnish the azetidine ring. researchgate.net

Diastereoselective Control in Azetidine Ring Assembly

Achieving diastereoselectivity is crucial when multiple stereocenters are present, as in this compound. The relative orientation of the methyl and phenyl groups (cis or trans) is determined during the ring-forming step or by transformations of a pre-existing ring.

The imino-aldol (or aza-aldol) reaction is a powerful tool for C-C bond formation and the creation of stereocenters in nitrogen-containing molecules. In the synthesis of azetidines, this reaction can be used to construct a β-amino carbonyl or a related precursor with controlled diastereoselectivity. The subsequent cyclization of this intermediate then yields the azetidine ring. For example, the reaction of a zincated ketimine with an α-chloroaldehyde can proceed with high syn-diastereoselectivity. rsc.org The resulting syn-α-chloro-β-hydroxyketimine can then be cyclized to form the corresponding azetidine. The stereochemistry established in the initial aldol reaction directly translates to the relative stereochemistry of the substituents on the final azetidine ring.

A modern and highly diastereoselective method for accessing trisubstituted azetidines utilizes a polar radical crossover strategy. This one-pot sequence involves the generation of strained organoboron species which then undergo a radical-polar crossover reaction. This powerful method enables the simultaneous formation of two C-C bonds with high stereocontrol. Mechanistic studies suggest that a polar-radical relay mechanism is operative, where a radical process initiates the ring-opening of a highly strained precursor like a 1-azabicyclo[1.1.0]butane (ABB), followed by a polar reaction that incorporates a nucleophile or electrophile. organic-chemistry.org This strategy has been successfully applied to generate stereo-defined trisubstituted azetidines, demonstrating its robustness and efficiency. organic-chemistry.org

Diastereoselective Oxirane Rearrangements

The synthesis of substituted azetidines, such as this compound, can be effectively achieved through the intramolecular rearrangement of oxiranes. A general, scalable, and highly regio- and diastereoselective two-step method has been developed for the synthesis of 2-arylazetidines from readily available oxiranylmethyl-substituted benzylamines. acs.org This approach is particularly noteworthy as it favors the formation of the kinetically controlled, strained four-membered azetidine ring over the thermodynamically more stable five-membered ring. acs.org

The process involves the cyclization of an epoxyamine precursor. The stereochemistry of the final azetidine product is directly influenced by the stereochemistry of the starting epoxide. This method demonstrates significant functional group tolerance, allowing for the synthesis of a diverse library of trans-3-(hydroxymethyl)-2-arylazetidines with moderate to good yields. acs.org The scalability of this reaction has been demonstrated, with consistent yields on both small (0.5 mmol) and larger (20 mmol) scales. acs.org This methodology provides a versatile route to functionalized azetidines, which are valuable building blocks in medicinal chemistry.

Utility of Chiral Sulfinamides for Enantioenriched Azetidine Synthesis

A significant challenge in the synthesis of compounds like this compound is the control of enantioselectivity. The use of chiral sulfinamides, particularly tert-butanesulfinamide, has emerged as a powerful strategy for the synthesis of enantioenriched C2-substituted azetidines. nih.govacs.org This methodology offers a general and scalable three-step approach that begins with inexpensive and achiral starting materials. acs.org

The key to this approach is the condensation of a 1,3-bis-electrophile, such as 3-chloropropanal, with a chiral tert-butanesulfinamide (either (R)- or (S)-enantiomer) to form a sulfinimine. nih.govacs.org Subsequent organometallic addition to the sulfinimine followed by intramolecular cyclization affords the desired N-sulfinyl azetidine with a high degree of diastereoselectivity. nih.govacs.org The chiral sulfinamide auxiliary effectively directs the stereochemical outcome of the reaction.

One of the major advantages of this method is that the resulting diastereomers are often separable using standard normal phase chromatography. nih.gov Following separation, the sulfinamide auxiliary can be readily cleaved to provide the enantioenriched C2-substituted azetidine hydrochloride salt. nih.gov This method is versatile, providing access to azetidines with a variety of substituents at the C2-position, including aryl, vinyl, allyl, and alkyl groups. nih.govacs.org

| Starting Materials | Chiral Auxiliary | Key Steps | Diastereomeric Ratio (d.r.) | Reference |

| 3-Chloropropanal, Organometallic reagent | (R)- or (S)-tert-butanesulfinamide | 1. Condensation to sulfinimine2. Organometallic addition3. Intramolecular cyclization | Up to 85:15 | nih.gov |

This approach highlights the synthetic utility of chiral sulfinamides as reliable chiral auxiliaries for the asymmetric synthesis of valuable heterocyclic compounds. researchgate.netnih.gov

Optimization of Synthetic Efficiency and Scalability for this compound Production

The transition of a synthetic route from laboratory-scale to industrial production necessitates a focus on efficiency and scalability. For this compound and related structures, several factors are critical for optimization. The method employing chiral tert-butanesulfinamides has been shown to be effective on a gram-scale, demonstrating its potential for larger-scale synthesis. nih.gov In one example, the synthesis of a C2-substituted azetidine was successfully performed on a 20 mmol scale, yielding a significant quantity of the product after a single purification step. acs.org

Key aspects for optimizing synthetic efficiency include:

Minimizing Steps: Reducing the number of synthetic steps is crucial. The three-step synthesis using sulfinamides from an achiral aldehyde is an example of a concise route. nih.govacs.org

Purification: The ability to achieve high purity with minimal purification steps, such as a single column chromatography, significantly improves scalability and reduces costs and waste. nih.gov

Reagent Cost and Availability: The use of inexpensive and widely available starting materials and auxiliaries, like tert-butanesulfinamide, is a key consideration for large-scale production. acs.org

Yields: Maximizing the yield at each step is paramount. The reported methods for azetidine synthesis show moderate to good yields, which is promising for scalability. acs.org

The development of one-pot syntheses, where multiple reaction steps are carried out in the same reactor without isolating intermediates, can further enhance efficiency. organic-chemistry.org While not explicitly detailed for this compound in the provided context, such strategies are a common goal in process chemistry.

Implementation of Green Chemistry Principles in Azetidine Synthesis

Incorporating green chemistry principles into the synthesis of azetidines is essential for developing sustainable chemical processes. researchgate.net The twelve principles of green chemistry provide a framework for chemists to assess and improve the environmental impact of chemical production. acs.org

Applying these principles to azetidine synthesis involves several considerations:

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. greenchemistry-toolkit.org Reactions like the Diels-Alder reaction are cited as having 100% atom economy, and while not directly used here, the underlying principle of minimizing waste is critical. greenchemistry-toolkit.org Catalytic reactions are often favored for their high atom economy.

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled. researchgate.net The development of catalytic methods for azetidine synthesis would be a significant green advancement.

Reduction of Derivatives: The use of protecting groups should be minimized or avoided as they require additional steps for introduction and removal, generating waste. acs.org The sulfinamide method uses the auxiliary as both a protecting group and a chiral director, which is then removed in the final step. nih.gov While efficient, exploring enzymatic reactions that can offer high specificity without the need for protecting groups is a future direction for green synthesis. acs.org

Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure to minimize energy consumption. acs.org Many of the discussed azetidine syntheses may require heating or cooling, and optimizing these to operate closer to ambient conditions would improve their green profile.

Safer Solvents and Reagents: The choice of solvents and reagents should prioritize those with lower toxicity and environmental impact. researchgate.net A thorough analysis of the solvents and reagents used in the synthesis of this compound would be necessary to identify opportunities for substitution with greener alternatives.

By systematically applying these principles, the synthesis of this compound can be made more efficient, less hazardous, and more environmentally sustainable.

Reaction Mechanisms and Transformational Chemistry of 3 Methyl 2 Phenylazetidine

Mechanistic Basis of Azetidine (B1206935) Reactivity

The chemical behavior of azetidines is fundamentally linked to the inherent strain within their four-membered ring structure. This strain energy influences the molecule's stability and provides a thermodynamic driving force for reactions that lead to ring-opening or functionalization.

Azetidines possess a significant degree of ring strain, which is a key determinant of their chemical reactivity. rsc.orgresearchwithrutgers.com The strain energy of the parent azetidine ring is approximately 25.4 kcal/mol. rsc.org This value is intermediate between the highly strained and reactive aziridines (three-membered rings, ~27.7 kcal/mol) and the relatively stable and unreactive pyrrolidines (five-membered rings, ~5.4 kcal/mol). rsc.org This intermediate level of strain endows azetidines with a unique combination of reactivity and stability, making them amenable to chemical manipulation under controlled conditions while being stable enough for handling and isolation. rsc.orgresearchwithrutgers.com

The inherent strain in the azetidine ring, including in derivatives like 3-Methyl-2-phenylazetidine, promotes reactions that relieve this strain, primarily through the cleavage of the ring's bonds. nih.gov This strain-driven reactivity allows azetidines to serve as valuable synthetic intermediates for accessing more complex, functionalized acyclic amines or for constructing larger heterocyclic systems. nih.gov

Comparison of Ring Strain in Cyclic Amines

| Cyclic Amine | Ring Size | Approximate Ring Strain (kcal/mol) |

|---|---|---|

| Aziridine | 3 | 27.7 |

| Azetidine | 4 | 25.4 |

| Pyrrolidine (B122466) | 5 | 5.4 |

| Piperidine | 6 | ~0 |

The release of ring strain is the primary driving force for the reactivity of azetidines, with Nitrogen-Carbon (N-C) bond cleavage being a principal reaction pathway. rsc.orgrsc.org This cleavage can be initiated under various conditions, often involving the activation of the ring nitrogen. Electrophilic activation of the nitrogen atom, for instance by protonation with Brønsted acids, coordination to Lewis acids, or through N-quaternization, renders the carbon atoms of the ring more susceptible to nucleophilic attack. nih.gov This activation facilitates ring-opening reactions, leading to highly functionalized nitrogen-containing compounds. nih.gov

Common transformations involving N-C bond cleavage include:

Nucleophilic Ring-Opening: A wide range of nucleophiles can open the azetidine ring. For instance, an enantioselective desymmetrization of azetidines has been reported using thiols as nucleophiles in the presence of a chiral phosphoric acid catalyst. rsc.org

Ring Expansion Reactions: Azetidines can serve as precursors to larger heterocyclic systems through ring expansion mechanisms. rsc.org

Reductive Cleavage: The N-C sigma bond can be cleaved under reductive conditions, providing access to substituted propane-1,3-diamine derivatives. rsc.org

Intramolecular Decomposition: In certain substituted aryl azetidines, an acid-mediated intramolecular ring-opening can occur via nucleophilic attack by a pendant functional group, demonstrating a potential decomposition pathway driven by ring strain. nih.gov

These pathways highlight the versatility of the azetidine ring as a reactive synthon, where the regioselectivity of the N-C bond cleavage is often influenced by the substitution pattern on the ring, including the electronic and steric properties of groups at the C2 and C3 positions.

Detailed Mechanistic Studies of Azetidine Formation

The synthesis of the strained four-membered azetidine ring is a significant challenge that requires careful control over reaction conditions and precursor design. bham.ac.uk Mechanistic studies, often supported by computational chemistry, have been crucial in elucidating the factors that govern the efficiency and selectivity of these cyclization reactions.

Quantum chemical calculations have provided detailed insights into the mechanisms of azetidine formation. For the synthesis of 2-arylazetidines from the cyclization of metalated benzylaminomethyloxiranes, computational studies have characterized the transition states for the key ring-closure step. acs.org The reaction proceeds via an intramolecular SN2-type mechanism. acs.org

In this process, a strong base deprotonates the precursor, forming an anionic intermediate. This intermediate then undergoes an intramolecular nucleophilic attack to displace the oxygen of the oxirane ring. acs.org Calculations show that for an ideal SN2 reaction, the nucleophile should attack the electrophilic carbon at an angle of 180° relative to the leaving group. However, due to the geometric constraints of the oxirane ring, this optimal linear arrangement cannot be achieved for either the formation of a four-membered azetidine ring or a five-membered pyrrolidine ring. acs.org The transition state geometry is therefore distorted, and the favorability of one pathway over another depends on a delicate balance between achieving the best possible orbital overlap and minimizing the strain in the transition state. acs.org

The substituents on the reacting precursor play a critical role in determining the outcome and selectivity of azetidine formation. Both electronic and steric factors can influence reaction yields and diastereoselectivity.

Electronic Effects: In the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines to form azetidines, the reaction proceeds smoothly with both electron-rich and electron-deficient benzyl (B1604629) groups on the nitrogen atom, indicating a broad tolerance for electronic variations. frontiersin.org

Steric Effects: The steric bulk of substituents can significantly direct the stereochemical course of a reaction. For example, in the diastereoselective α-alkylation of N-((S)-1-arylethyl)azetidine-2-carbonitriles, the incoming electrophile (e.g., benzyl bromide) adds preferentially from the side of the less sterically hindered N-benzylic substituent. nih.govrsc.org This stereocontrol is attributed to the rigid nature of the four-membered ring, which allows existing substituents to effectively shield one face of the molecule. nih.govrsc.org In the synthesis of 2-arylazetidines, the nature of the substituents can also influence yields, with certain bulky groups leading to the formation of unidentified side products. acs.org

Influence of N-Substituent on Azetidine Formation via Aminolysis of Epoxy Amines

| N-Substituent | Electronic Nature | Observed Outcome | Reference |

|---|---|---|---|

| Benzyl | Neutral | High yield | frontiersin.org |

| 4-Methoxybenzyl (PMB) | Electron-donating | High yield | frontiersin.org |

| 4-Nitrobenzyl | Electron-withdrawing | High yield | frontiersin.org |

| n-Butyl | Alkyl | High yield | frontiersin.org |

| tert-Butyl | Bulky Alkyl | High yield | frontiersin.org |

Baldwin's rules are a set of empirical guidelines that predict the relative favorability of different ring-closing reactions based on the geometry of the transition state. wikipedia.orgchem-station.com These rules classify cyclizations based on ring size, the hybridization of the electrophilic atom (tet, trig, dig), and whether the bond being broken is part of the newly formed ring (endo) or outside of it (exo). wikipedia.orgchemistnotes.com

For the formation of a four-membered ring by nucleophilic attack on a tetrahedral (sp³) carbon, such as in the cyclization of an aminomethyloxirane, the process is classified as a 4-exo-tet cyclization. According to the original formulation of Baldwin's rules, 4-exo-tet closures are considered "favored." libretexts.org

Quantum chemical studies on the formation of 2-arylazetidines have provided a deeper, mechanistic understanding that refines and explains these empirical rules. acs.org In the competitive formation of an azetidine (via a 4-exo-tet pathway) versus a pyrrolidine (via a 5-endo-tet pathway) from an epoxy amine precursor, experiments show a high regioselectivity for the four-membered ring. acs.org Computational analysis of the transition states revealed that the preference for the azetidine product is controlled by a balance between the ring stretch (strain) and the orbital overlap between the nucleophile and the electrophile. acs.org Although the 5-endo-tet pathway might seem sterically more accessible, the specific geometric constraints of the precursor favor the transition state leading to the azetidine, providing a quantum mechanical rationale for the observed regioselectivity that aligns with Baldwin's predictions. acs.org

Summary of Baldwin's Rules for Ring Closure (Tetrahedral Systems)

| Ring Size | Closure Type | Favorability |

|---|---|---|

| 3 | Exo-Tet | Favored |

| 4 | Exo-Tet | Favored |

| 5 | Exo-Tet | Favored |

| 5 | Endo-Tet | Disfavored |

| 6 | Exo-Tet | Favored |

| 6 | Endo-Tet | Disfavored |

| 7 | Exo-Tet | Favored |

Synthetic Transformations Involving the Azetidine Ring System

The strained four-membered ring of azetidines, including this compound, is a versatile scaffold in organic synthesis, amenable to a variety of transformations that either preserve the core structure or utilize its ring strain for controlled bond cleavage. These transformations enable the synthesis of highly functionalized and structurally diverse nitrogen-containing molecules.

Ring-Opening Reactions of this compound

The inherent ring strain of the azetidine ring (approximately 26 kcal/mol) makes it susceptible to ring-opening reactions, which can be initiated by nucleophiles, acids, or other reagents. smolecule.com In unsymmetrical azetidines like this compound, the regioselectivity of this ring-opening is a critical aspect, largely governed by electronic and steric factors. magtech.com.cn

The presence of a phenyl group at the C2 position significantly influences the regioselectivity of nucleophilic ring-opening reactions. magtech.com.cn Generally, nucleophilic attack occurs preferentially at the C2 (benzylic) position due to the stabilization of the transition state by the adjacent aryl group. magtech.com.cn This electronic effect directs the cleavage of the C2-N bond.

Lewis acid-mediated reactions have been shown to be highly effective for the regioselective ring-opening of 2-aryl-N-tosylazetidines. iitk.ac.in The Lewis acid activates the azetidine nitrogen, facilitating a nucleophilic attack. For instance, the reaction of 2-aryl-N-tosylazetidines with various alcohols in the presence of a Lewis acid like copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂) proceeds via an S_N2-type pathway, yielding 1,3-amino ethers. iitk.ac.in The attack exclusively occurs at the benzylic carbon, demonstrating high regioselectivity. iitk.ac.in This strategy provides a direct route to functionalized γ-amino alcohols from the azetidine precursor.

Another example of regioselective transformation is the isomerization of 3-amido-2-phenyl azetidines into 2-oxazolines, which proceeds through a ring-opening mechanism catalyzed by acids such as Cu(OTf)₂. mdpi.com

Table 1: Regioselective Ring-Opening of (S)-2-phenyl-N-tosylazetidine with Alcohols iitk.ac.in Data derived from studies on the closely related 2-phenyl-N-tosylazetidine.

| Entry | Nucleophile (Alcohol) | Lewis Acid | Product (1,3-Amino Ether) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Methanol | Cu(OTf)₂ | N-(3-methoxy-3-phenylpropyl)-4-methylbenzenesulfonamide | 85 | 90 |

| 2 | Benzyl alcohol | Cu(OTf)₂ | N-(3-(benzyloxy)-3-phenylpropyl)-4-methylbenzenesulfonamide | 82 | 88 |

| 3 | Propargyl alcohol | Cu(OTf)₂ | N-(3-phenyl-3-(prop-2-yn-1-yloxy)propyl)-4-methylbenzenesulfonamide | 80 | 86 |

| 4 | Isopropanol | Sc(OTf)₃ | N-(3-isopropoxy-3-phenylpropyl)-4-methylbenzenesulfonamide | 84 | 82 |

The mechanism of ring-opening reactions dictates the stereochemical outcome. For 2-arylazetidines, Lewis acid-mediated nucleophilic additions proceed via an S_N2 pathway. iitk.ac.in This mechanism involves the inversion of stereochemistry at the carbon center being attacked. The formation of nonracemic products with high enantiomeric excess from chiral, nonracemic 2-aryl-N-tosylazetidines provides strong evidence for this S_N2 pathway, demonstrating high stereochemical fidelity. iitk.ac.in This process allows for the efficient transfer of chirality from the azetidine starting material to the acyclic product.

Similarly, the acid-catalyzed isomerization of chiral 3-amido-2-phenyl azetidines to 2-oxazolines is a stereospecific process. mdpi.com The reaction proceeds with a high degree of regio- and stereoselectivity, indicating that the stereochemical information from the original azetidine core is faithfully transferred to the oxazoline (B21484) product. mdpi.com

Selective Functionalization of the Azetidine Core

Beyond ring-opening, the azetidine scaffold can be functionalized while retaining the four-membered ring. These reactions are crucial for elaborating the core structure and introducing diverse functionalities.

Metal-based functionalization offers a powerful tool for site-selective C-H activation and modification. In the case of 2-phenylazetidines, the azetidinyl ring itself can act as a directing group for the functionalization of the appended phenyl ring. rsc.org Research on 1-methyl-2-phenylazetidine (B1633450) has shown that the nitrogen atom of the azetidine ring can direct lithiation to the ortho-position of the phenyl group. rsc.org Subsequent trapping of the resulting organolithium intermediate with various electrophiles leads to a range of ortho-substituted products with high regioselectivity. rsc.org

This directed metalation strategy highlights the ability to use the azetidine core to control reactivity at a distal position, providing a reliable method for synthesizing specifically substituted 2-phenylazetidine (B1581345) derivatives.

Table 2: Ortho-Directed Functionalization of 1-methyl-2-phenylazetidine rsc.org

| Entry | Electrophile | Product | Yield (%) |

| 1 | I₂ | 1-Methyl-2-(2-iodophenyl)azetidine | 95 |

| 2 | Me₃SiCl | 1-Methyl-2-(2-(trimethylsilyl)phenyl)azetidine | 90 |

| 3 | Ph₂CO | (2-(1-Methylazetidin-2-yl)phenyl)diphenylmethanol | 90 |

| 4 | DMF | 2-(1-Methylazetidin-2-yl)benzaldehyde | 70 |

Substitution reactions directly on the azetidine ring carbons allow for the introduction of new substituents. The C2 position, being adjacent to the phenyl group, is particularly activated. Diastereoselective α-alkylation has been demonstrated on related N-protected azetidine-2-carbonitriles. rsc.org In these systems, deprotonation at C2 with a strong base like lithium diisopropylamide (LDA) generates a stabilized carbanion, which can then react with various electrophiles. rsc.org This methodology allows for the stereocontrolled installation of alkyl groups at the C2 position. rsc.org

The scope of electrophiles that can be used in such substitution reactions is broad, enabling the synthesis of a wide array of derivatives.

Table 3: Scope of Electrophiles in α-Alkylation of Azetidine Derivatives rsc.org Based on reactions with N-protected azetidine-2-carbonitriles.

| Entry | Electrophile | Product Type |

| 1 | Benzyl bromide | α-Benzylated azetidine |

| 2 | Allyl bromide | α-Allylated azetidine |

| 3 | Methyl iodide | α-Methylated azetidine |

| 4 | Ethyl iodide | α-Ethylated azetidine |

Derivatization Strategies at the Nitrogen and Carbon Centers of this compound

The secondary amine nature of the azetidine ring in this compound theoretically allows for a variety of derivatization reactions at the nitrogen atom. These include N-alkylation, N-acylation, and N-arylation, which are common strategies to modify the steric and electronic properties of nitrogen-containing heterocycles. Such modifications are crucial for tuning the compound's biological activity and physicochemical properties. However, a thorough search of chemical databases and scientific journals did not yield specific examples or detailed protocols for these transformations on this compound.

Similarly, functionalization of the carbon skeleton of the azetidine ring, particularly at the C4 position, is a valuable method for introducing chemical diversity. This can be achieved through strategies such as deprotonation followed by reaction with an electrophile. For this compound, this would involve the selective removal of a proton at the C4 position to generate a carbanion, which could then be trapped with various electrophiles to introduce new substituents. Despite the synthetic potential of this approach, the literature lacks specific studies detailing the C4-functionalization of this compound.

The absence of detailed research findings, including data on reaction conditions, yields, and spectroscopic characterization of the resulting derivatives, prevents the construction of informative data tables and a thorough discussion of the transformational chemistry of this compound. While general principles of azetidine reactivity can be inferred from studies on analogous compounds, the specific influence of the 3-methyl and 2-phenyl substituents on the reactivity of the azetidine core in this particular molecule remains unelucidated.

This significant gap in the scientific literature underscores the need for further research into the synthetic chemistry of this compound. Such studies would not only expand the fundamental understanding of azetidine chemistry but also pave the way for the exploration of its derivatives in various applications, including medicinal chemistry and materials science.

Computational and Theoretical Investigations of 3 Methyl 2 Phenylazetidine

Quantum Chemical Characterization of Electronic and Geometric Structure

Quantum chemical methods provide profound insights into the intrinsic properties of molecules, such as their three-dimensional structure, stability, and electronic distribution. For 3-methyl-2-phenylazetidine, these methods unravel the consequences of the strained four-membered ring and the influence of its substituents.

The azetidine (B1206935) ring is characterized by significant ring strain due to the deviation of its bond angles from the ideal sp³ hybridization. This inherent strain influences the molecule's geometry and conformational preferences. Computational studies on substituted azetidines, often employing Density Functional Theory (DFT), have shown that the conformational landscape is dictated by a delicate balance of minimizing this ring strain and steric interactions between substituents.

In the case of 2-substituted azetidines, the substituent's orientation (axial or equatorial) on the puckered four-membered ring is a key conformational feature. For N-thiocarbonyl-2-alkyl-substituted azetidines, a combination of NMR spectroscopy and computational analysis revealed that the preference for a particular conformer is strongly influenced by the nature of the N-substituent. A conformational analysis of this compound at the DFT level would likely reveal the most stable conformer by comparing the energies of different arrangements of the methyl and phenyl groups. Such an analysis would typically involve geometry optimizations of various possible conformers to identify the global minimum on the potential energy surface.

Table 1: Calculated Relative Energies of this compound Conformers

| Conformer | Method | Basis Set | Relative Energy (kcal/mol) |

| cis-equatorial-phenyl | DFT (B3LYP) | 6-31G(d) | 0.00 |

| cis-axial-phenyl | DFT (B3LYP) | 6-31G(d) | 2.5 |

| trans-equatorial-phenyl | DFT (B3LYP) | 6-31G(d) | 1.8 |

| trans-axial-phenyl | DFT (B3LYP) | 6-31G(d) | 4.2 |

| Note: This table is illustrative and based on typical results from DFT calculations on substituted cyclic systems. The values are hypothetical and serve to represent the expected outcome of such a study. |

The electronic structure of this compound is significantly influenced by the interplay between the strained azetidine ring and the aromatic phenyl group. Natural Bond Orbital (NBO) analysis is a powerful computational tool to investigate bonding, charge distribution, and intramolecular interactions. In a study of polycyclic energetic compounds incorporating an azetidine ring, NBO analysis revealed strong intramolecular conjugative interactions. A similar analysis on this compound would likely show hyperconjugative interactions between the C-C and C-N bonds of the ring and the π-system of the phenyl group.

Second-order perturbation theory analysis of the Fock matrix within the NBO framework can quantify the energetic significance of these interactions. For instance, the interaction between the lone pair of the nitrogen atom and the antibonding orbitals of the adjacent C-C and C-phenyl bonds, as well as the interaction between the phenyl π-orbitals and the azetidine ring's σ* orbitals, would be of particular interest. These analyses provide a detailed picture of the electronic delocalization and its impact on the molecule's stability and reactivity. While the azetidine ring itself is non-aromatic, the electronic communication with the phenyl ring can be quantitatively described.

Computational Modeling of Reaction Pathways and Mechanisms

Computational chemistry plays a crucial role in understanding the mechanisms of chemical reactions, including the identification of transition states and the prediction of reaction outcomes. For this compound, such studies can elucidate its reactivity in various chemical transformations.

Ab initio and DFT calculations are widely used to map the potential energy surfaces of reactions involving azetidines. For example, in the lanthanide-catalyzed intramolecular aminolysis of epoxy amines to form azetidines, computational studies have been instrumental in calculating the structures and energies of the transition states. These calculations have shown that the formation of the azetidine ring is kinetically favored over the formation of a five-membered pyrrolidine (B122466) ring, a finding that aligns with experimental observations.

For reactions involving this compound, such as ring-opening or substitution reactions, DFT methods can be employed to locate the transition state structures and calculate the activation energies. This information is vital for understanding the reaction kinetics and for proposing reaction mechanisms. The nature of the transition state, including bond lengths and angles, provides a snapshot of the molecular geometry at the peak of the energy barrier.

Table 2: Calculated Activation Energies for a Hypothetical Ring-Opening Reaction of this compound

| Reaction Pathway | Computational Method | Basis Set | Activation Energy (kcal/mol) |

| Proton-assisted C-N bond cleavage | DFT (B3LYP) | 6-311+G(d,p) | 15.7 |

| Thermal C-C bond cleavage | DFT (B3LYP) | 6-311+G(d,p) | 35.2 |

| Note: This table presents hypothetical data to illustrate the type of information obtained from transition state calculations. |

Computational models are increasingly used to predict the selectivity of chemical reactions. In the context of azetidine chemistry, DFT calculations have been successfully applied to understand and predict the stereoselectivity of reactions such as the Staudinger synthesis of β-lactams (2-azetidinones). These studies have demonstrated that the stereochemical outcome is often determined by the relative energies of different transition states, which can be accurately calculated.

For reactions of this compound, computational modeling can predict the chemo-, regio-, and stereoselectivity. For instance, in an electrophilic addition to the nitrogen atom, the facial selectivity could be predicted by comparing the energies of the transition states leading to the different stereoisomers. Similarly, for reactions involving the substituents, the regioselectivity (e.g., reaction at the methyl group vs. the phenyl ring) can be assessed by calculating the activation barriers for the competing pathways. These predictive capabilities are invaluable for designing new synthetic routes and for understanding the factors that control reaction outcomes.

Conformational Dynamics and Energetic Landscapes of this compound

The biological and chemical activity of a molecule is often related to its ability to adopt different conformations. Molecular dynamics (MD) simulations provide a powerful tool to explore the conformational space and understand the dynamic behavior of molecules over time.

MD simulations of this compound can reveal the accessible conformations and the energetic barriers between them. By simulating the motion of the atoms over a period of time, it is possible to map out the potential energy landscape of the molecule. This landscape provides a comprehensive picture of the relative stabilities of different conformers and the pathways for interconversion between them. Such studies on other flexible molecules, like peptides, have successfully elucidated their conformational preferences and how these are influenced by the environment. The insights gained from MD simulations can be crucial for understanding how this compound interacts with other molecules, such as biological receptors or catalysts.

Advanced Spectroscopic and Analytical Techniques for 3 Methyl 2 Phenylazetidine Characterization

Application of Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment (e.g., COSY, NOESY, HMBC)

Multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the constitution and relative stereochemistry of 3-Methyl-2-phenylazetidine. A combination of experiments, including Correlation Spectroscopy (COSY), Nuclear Overhauser Effect Spectroscopy (NOESY), and Heteronuclear Multiple Bond Correlation (HMBC), allows for a comprehensive structural analysis.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment is fundamental in establishing the proton-proton coupling network within the molecule. sdsu.edu It reveals which protons are J-coupled, typically through two or three bonds. For this compound, COSY spectra would show correlations between the proton at C2 and the proton at C3, as well as between the C3 proton and the methyl protons at the 3-position. It would also delineate the coupling relationships among the protons on the C4 methylene (B1212753) group and their coupling to the C3 proton.

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the relative stereochemistry (cis/trans relationship) of the substituents on the azetidine (B1206935) ring, NOESY is employed. This technique identifies protons that are close in space, irrespective of their bonding arrangement. ipb.pt For instance, in the cis-isomer of this compound, a NOESY experiment would show a cross-peak between the proton at C2 and the methyl protons at C3, indicating they are on the same face of the four-membered ring. Conversely, the absence of this correlation and the presence of a correlation between the C2 proton and the C3 proton would suggest a trans-configuration. Such NOE correlations have been pivotal in assigning the configuration of various azetidine derivatives. ipb.pt

The combined data from these multidimensional NMR experiments provide a detailed and unambiguous assignment of the structure and relative stereochemistry of this compound.

| NMR Technique | Information Gained for this compound |

| COSY | Reveals ¹H-¹H spin-spin coupling networks, confirming proton connectivity within the azetidine ring and with the methyl group. |

| NOESY | Determines the through-space proximity of protons, allowing for the assignment of relative stereochemistry (cis vs. trans) of the phenyl and methyl groups. ipb.pt |

| HMBC | Shows long-range ¹H-¹³C correlations, which helps in assigning quaternary carbons and confirming the overall molecular framework. |

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

For chiral molecules like this compound, determining the enantiomeric purity is critical, especially in pharmaceutical applications. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for separating and quantifying enantiomers to determine the enantiomeric excess (ee). mdpi.comnih.gov

This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte. mdpi.com This differential interaction leads to different retention times for the (R)- and (S)-enantiomers, allowing for their separation and individual quantification. The choice of the CSP and the mobile phase is crucial for achieving baseline separation. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely used for this purpose. mdpi.com

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100

This method is highly sensitive and accurate, making it the standard for determining the optical purity of chiral compounds. wiley-vch.de

| Parameter | Description |

| Technique | Chiral High-Performance Liquid Chromatography (HPLC) |

| Principle | Differential interaction of enantiomers with a chiral stationary phase leads to separation. |

| Application | Quantification of the individual enantiomers of this compound to determine enantiomeric excess (ee). nih.gov |

| Typical CSPs | Polysaccharide-based (e.g., cellulose or amylose derivatives). mdpi.com |

X-Ray Crystallography for Definitive Structure Elucidation and Absolute Configuration Determination (where crystalline derivatives are available)

X-ray crystallography stands as the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. thieme-connect.denih.gov This technique is contingent upon the ability to grow a suitable single crystal of the compound or a crystalline derivative. thieme-connect.de

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This pattern provides information about the electron density distribution within the crystal, from which a detailed model of the molecular structure can be constructed. This includes precise bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecule's conformation in the solid state.

For chiral molecules, X-ray crystallography using anomalous dispersion can determine the absolute configuration (the actual R/S designation at the chiral centers). researchgate.netcore.ac.uk This is achieved by analyzing the subtle differences in the intensities of Bijvoet pairs in the diffraction data. nih.gov If the parent compound does not crystallize well, derivatization with a chiral auxiliary of known absolute configuration can facilitate crystallization and allow for the determination of the absolute configuration of the original molecule. nih.gov

| Aspect | Details |

| Method | Single-Crystal X-ray Crystallography |

| Requirement | A suitable single crystal of this compound or a derivative. thieme-connect.de |

| Information Provided | Unambiguous 3D molecular structure, including precise bond lengths, bond angles, and solid-state conformation. |

| Chirality | Can determine the absolute configuration (R/S) through anomalous dispersion effects. researchgate.netcore.ac.uk |

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition Verification

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with very high accuracy. nih.gov Unlike low-resolution mass spectrometry which provides the nominal mass, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. mdpi.com

This high precision allows for the calculation of the exact elemental formula of the parent ion. For this compound (C₁₀H₁₃N), the theoretical exact mass can be calculated. By comparing this theoretical value to the experimentally measured exact mass from the HRMS instrument, the elemental composition can be confidently confirmed. nist.gov This is a crucial step in the characterization of a new compound, as it provides strong evidence for the proposed molecular formula and rules out other possibilities with the same nominal mass.

| Technique | High-Resolution Mass Spectrometry (HRMS) |

| Principle | Measures the mass-to-charge ratio (m/z) with high precision (typically to 4 or more decimal places). |

| Application | Determines the exact mass of the molecular ion of this compound. |

| Outcome | Allows for the unambiguous determination of the elemental formula (C₁₀H₁₃N) by comparing the measured mass to the calculated theoretical mass. nist.gov |

Advanced Applications and Future Research Directions for Azetidine Chemistry

Azetidines as Chiral Catalysts and Auxiliaries in Asymmetric Transformations

Azetidine (B1206935) derivatives have emerged as significant players in the field of asymmetric catalysis, serving as both chiral catalysts and auxiliaries to control the stereochemical outcome of chemical reactions. The inherent conformational rigidity of the four-membered ring, combined with the stereogenic centers, makes them effective scaffolds for inducing enantioselectivity.

Chiral phosphoric acids (CPAs), a powerful class of catalysts in enantioselective organocatalysis, have been successfully employed in reactions involving azetidines. nih.gov Computational studies have been crucial in understanding the mechanism of these transformations. For instance, in the desymmetrization of N-acyl-azetidines, the catalyst protonates the azetidine nitrogen, activating the substrate for nucleophilic attack. The specific geometry of the transition state, dictated by the chiral catalyst, determines which enantiomer of the product is formed. nih.gov The precise orientation of the nucleophile and the leaving group within the chiral environment of the catalyst is key to achieving high levels of enantioselectivity. nih.gov

While direct examples involving 3-methyl-2-phenylazetidine as a catalyst are not extensively detailed in the provided research, the principles derived from related structures are applicable. For example, chiral organophosphorus compounds incorporating a three-membered aziridine ring have been shown to be effective in promoting various asymmetric transformations, such as Michael additions and Henry reactions, when complexed with metals like copper(II). mdpi.com These studies highlight the potential of small, chiral nitrogen-containing heterocycles to act as potent ligands in asymmetric metal catalysis.

The utility of chiral auxiliaries is another important aspect. For instance, (S)-1-phenylethylamine, a readily available chiral source, has been used to synthesize optically active α-substituted azetidine-2-carboxylic acid esters. rsc.org This approach demonstrates how a chiral group attached to the azetidine nitrogen can direct the stereoselective alkylation at the C-2 position.

Table 1: Asymmetric Reactions Promoted by Chiral Catalysts with Azetidine-Related Structures

| Reaction Type | Catalyst/Auxiliary | Substrate Example | Enantiomeric Excess (e.e.) | Reference |

| Desymmetrization | Chiral Phosphoric Acid | meso-N-acyl-azetidine | High | nih.gov |

| Henry Reaction | Cu(II)-Aziridine Phosphine Oxide Complex | Aromatic Aldehydes & Nitromethane | Up to 99% | mdpi.com |

| α-Alkylation | (S)-1-phenylethylamine (auxiliary) | N-protected azetidine-2-carbonitrile | Diastereoselective | rsc.org |

Development of this compound as a Modular Building Block for Complex Molecule Synthesis

The substituted azetidine framework, exemplified by this compound, serves as a valuable modular building block for the synthesis of more complex molecules, particularly in medicinal chemistry. Azetidines are recognized for imparting desirable properties to drug candidates, including improved solubility, metabolic stability, and structural rigidity, which can enhance binding to biological targets. nih.gov

The synthesis of functionalized azetidines often begins with readily available precursors like β-amino alcohols. researchgate.net For example, ephedrine-based scaffolds have been used to create trisubstituted azetidines, which are compelling starting points for library synthesis because they contain an embedded phenethylamine motif, a common feature in CNS-active agents. nih.gov The synthesis of optically active 2-substituted azetidine-2-carbonitriles has been achieved starting from chiral 1-arylethylamines, demonstrating a protocol for creating diverse α-substituted azetidine derivatives. rsc.org

A key advantage of using building blocks like this compound is the ability to perform modular synthesis. This approach allows for the systematic variation of substituents around the core ring, enabling the exploration of chemical space and the optimization of molecular properties. researchgate.net For instance, a four-component reaction has been developed for the modular synthesis of substituted azetidines, where three different electrophiles can be sequentially added to an azabicyclo[1.1.0]butyl-lithium intermediate. nih.govnih.gov This method's utility was showcased in a concise, 4-step synthesis of a pharmaceutical compound, the EP2 receptor antagonist PF-04418948. nih.govnih.gov

The development of densely functionalized azetidine ring systems allows for subsequent diversification into a wide array of fused, bridged, and spirocyclic ring systems, further expanding their application in constructing complex molecular architectures. nih.govnih.gov

Strategies for Diversity-Oriented Synthesis (DOS) of Azetidine Libraries

Diversity-Oriented Synthesis (DOS) has become a powerful strategy for generating collections of structurally diverse small molecules for high-throughput screening and drug discovery. researchgate.netnih.gov Azetidine scaffolds are particularly attractive for DOS due to their unique three-dimensional shape and their presence in many biologically active compounds.

A primary strategy in the DOS of azetidine libraries involves the synthesis and diversification of a densely functionalized core scaffold. nih.govnih.gov This approach allows for the creation of a multitude of related compounds from a common intermediate. For example, a synthetic pathway starting from ephedrine-based compounds can produce trisubstituted azetidines that are then subjected to various functional group transformations to build skeletal diversity. nih.gov